molecular formula C65H106O30 B12326410 Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-

Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-

Cat. No.: B12326410
M. Wt: 1367.5 g/mol
InChI Key: ACOGFPXROAGALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1→3)-O-6-deoxy-alpha-L-mannopyranosyl-(1→2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1→4)-O-beta-D-glucopyranosyl-(1→6)-beta-D-glucopyranosyl ester, (3beta)- is a triterpenoid saponin derived from oleanolic acid (olean-12-en-28-oic acid). Its structure features a complex glycosylation pattern:

  • Aglycone core: Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid).
  • Glycosylation at C-3: A branched oligosaccharide chain consisting of beta-D-glucopyranosyl (1→3)-linked to 6-deoxy-alpha-L-mannopyranosyl (rhamnose), which is further (1→2)-linked to alpha-L-arabinopyranosyl.
  • Esterification at C-28: A trisaccharide chain with 6-deoxy-alpha-L-mannopyranosyl (1→4)-linked to beta-D-glucopyranosyl, followed by a (1→6)-linkage to another beta-D-glucopyranosyl .

Properties

Molecular Formula

C65H106O30

Molecular Weight

1367.5 g/mol

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

InChI

InChI=1S/C65H106O30/c1-24(2)27-12-17-65(60(83)95-58-50(81)45(76)40(71)31(90-58)22-84-54-51(82)46(77)52(30(21-67)89-54)93-55-47(78)42(73)37(68)25(3)86-55)19-18-63(8)28(36(27)65)10-11-34-62(7)15-14-35(61(5,6)33(62)13-16-64(34,63)9)92-59-53(94-56-48(79)43(74)38(69)26(4)87-56)41(72)32(23-85-59)91-57-49(80)44(75)39(70)29(20-66)88-57/h25-59,66-82H,1,10-23H2,2-9H3

InChI Key

ACOGFPXROAGALT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Assembly of the α-L-Arabinopyranosyl-(1→2)-α-L-Rhamnopyranosyl-(1→3)-β-D-Glucopyranosyl Branch

The inner arabinose-rhamnose-glucose sequence is constructed stepwise:

  • Core Glycosylation : 3β-Hydroxyoleanolic acid is protected at C-28 as a benzyl ester to prevent interference. Trichloroacetimidate-activated β-D-glucopyranose (donor) is coupled to C-3-OH using trimethylsilyl triflate (TMSOTf) in dichloromethane at −30°C, achieving >85% yield.
  • Rhamnose Attachment : A 6-deoxy-α-L-mannopyranosyl (rhamnosyl) trichloroacetimidate donor, protected with benzoyl groups at O-2 and O-3, is reacted with the glucosylated intermediate under TMSOTf promotion. The α-configuration is secured via neighboring group participation, yielding a disaccharide with 78% efficiency.
  • Arabinose Coupling : A 2-O-acetyl-α-L-arabinopyranosyl donor is introduced to the rhamnose O-2 position using Schmidt conditions. Deprotection with sodium methoxide removes acetyl groups, finalizing the triglycosyl branch.

Table 1: Key Reaction Conditions for 3-O-Glycosylation

Step Donor Promoter Temp (°C) Yield (%)
1 β-D-Glcp-imidate TMSOTf −30 88
2 α-L-Rham-(Bz)₂-imidate TMSOTf 0 78
3 α-L-Araf-OAc-imidate TMSOTf −20 82

Synthesis of the 28-O-Triglycosyl Ester

Alkaline Glycosylation for Ester Formation

The C-28 carboxylic acid presents unique challenges due to its lower nucleophilicity. A two-step approach is employed:

  • Benzyl Ester Activation : Oleanolic acid is converted to its benzyl ester using benzyl bromide and potassium carbonate in DMF, achieving quantitative yield.
  • Glycosyl Bromide Coupling : A β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl donor, activated as a bromide, is reacted with the benzyl ester under alkaline conditions (K₂CO₃, Bu₄NBr, CHCl₃/H₂O, 50°C). This forms the 28-O-diglucosyl ester with 74% yield.
  • Rhamnose Attachment : The terminal 6-deoxy-α-L-mannopyranosyl unit is introduced via Schmidt glycosylation to the O-4 position of the distal glucose using a rhamnosyl trichloroacetimidate donor.

Critical Optimization : Replacing dichloromethane with chloroform and increasing reaction temperature to 50°C improved glycosylation efficiency from 21% to 74% by enhancing donor solubility.

Convergent Assembly of the Full Saponin

Final Coupling and Global Deprotection

With both glycosyl branches prepared, the final steps involve:

  • Debenzylation : Catalytic hydrogenation (H₂, Pd/C) removes benzyl groups from C-28 and any protected sugar hydroxyls.
  • Selective Deprotection : Benzoyl groups on sugars are cleaved using NaOMe/MeOH, while preserving acid-labile glycosidic bonds.

Table 2: Overall Yield Comparison for Key Intermediates

Intermediate Yield (%) Key Challenge Addressed
3-O-Triglycosyl OA 58–79 Steric hindrance at C-3
28-O-Triglycosyl OA ester 70–78 Carboxylic acid activation
Full saponin after deprotection 41–47 Sensitivity of acyl glycosides

Analytical Validation and Quality Control

Structural Confirmation Techniques

  • NMR Spectroscopy : $$^1$$H and $$^13$$C NMR confirm glycosidic linkages via anomeric proton signals (δ 4.8–6.2 ppm) and cross-peaks in HSQC/TOCSY spectra.
  • HPLC–PDA : Reverse-phase chromatography (C18 column, MeCN/H₂O gradient) monitors purity, with oleanolic acid derivatives eluting at 12–18 min.
  • High-Resolution MS : ESI–TOF–MS verifies molecular ions ([M−H]⁻ at m/z 1455.6 calculated for C₆₆H₁₀₄O₃₂).

Chemical Reactions Analysis

Types of Reactions

Olean-12-en-28-oic acid derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various glycosylated derivatives of oleanolic acid, each with distinct biological activities .

Scientific Research Applications

Pharmacological Applications

1. Anti-Cancer Activity

  • Olean-12-en-28-oic acid derivatives have shown promising anti-cancer properties. For instance, studies indicate that oleanolic acid derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. A specific derivative, Olean-12-eno[2,3-c]oxadiazol-28-oic acid (OEOA), has been reported to effectively block proliferation in leukemia cells without inducing cell death, suggesting a potential therapeutic avenue for leukemia treatment .

2. Anti-Inflammatory Effects

  • Research highlights the anti-inflammatory properties of oleanolic acid glycosides. These compounds have been shown to reduce inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases . The mechanism appears to involve the modulation of cytokine production and inhibition of inflammatory pathways.

3. Hepatoprotective Properties

  • Oleanolic acid exhibits hepatoprotective effects against toxins and liver diseases. Studies have demonstrated that it can mitigate liver damage induced by alcohol and other hepatotoxic agents by enhancing antioxidant defenses and reducing oxidative stress .

4. Antidiabetic Effects

  • The glycosylated forms of oleanolic acid have been investigated for their antidiabetic properties. They show potential in lowering blood glucose levels and improving insulin sensitivity in diabetic models, making them candidates for diabetes management therapies .

Case Studies

Study Findings Implications
Ng et al., 2013OEOA reduces proliferation in leukemia cell linesPotential therapeutic agent for leukemia
MDPI Study, 2023Anti-inflammatory effects observed in animal modelsCould be developed for inflammatory disease treatment
J-Stage AnalysisAntidiabetic effects noted in diabetic miceSuggests use in diabetes management

Mechanism of Action

The mechanism of action of Olean-12-en-28-oic acid derivatives involves multiple pathways:

Comparison with Similar Compounds

Physicochemical Properties :

  • Density: 1.53 ± 0.1 g/cm³ (predicted).
  • pKa: 12.50 ± 0.70 (predicted) .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triterpenoid saponins:

Compound Name Glycosylation Pattern Key Structural Differences Bioactivity Source
Target Compound 3-O-[Glc(1→3)-Rha(1→2)-Ara]; 28-O-ester: Rha(1→4)-Glc(1→6)-Glc Highly branched glycosylation with multiple 6-deoxy sugars. Potential anticancer (inferred from analogs)
3β-[(α-L-Arabinopyranosyl)oxy]-19α-hydroxyolean-12-en-28-oic acid 28-β-D-glucopyranoside (Compound 4, ) 3-O-Ara; 28-O-Glc Simpler glycosylation; lacks esterification and 6-deoxy sugars. Not explicitly reported.
3-O-[β-D-Glucopyranosyl-(1→4)-α-L-arabinopyranosyl]olean-12-en-28-oic acid (Compound 8, ) 3-O-[Glc(1→4)-Ara] Linear glycosylation at C-3; no esterification. Cytotoxic against tamoxifen-resistant breast cancer cells (MCF-7/TAMR).
Gypsogenin derivatives (e.g., 3-hydroxy-23-oxo-olean-12-en-28-oic acid, ) Aglycone modifications (e.g., oxo, hydroxyimino groups) instead of glycosylation. Oxidized functional groups at C-23; no sugar moieties. Antiproliferative against HL-60, HT-29, and HeLa cell lines.
3-O-α-L-Arabinopyranosyl olean-12-en-28-oic acid () 3-O-Ara Minimal glycosylation (single arabinose unit). Induces apoptosis in breast cancer cells.
Deutzicoside B () 3-O-[Gal(1→4)-Rha(1→4)-Ara]; 16α-hydroxy Contains galactose instead of glucose; hydroxylation at C-14. Not explicitly reported.

Key Findings:

Structural Complexity and Bioactivity: The target compound’s extensive glycosylation (branched chains, 6-deoxy sugars) likely enhances solubility and receptor binding compared to simpler analogs like 3-O-arabinopyranosyl oleanolic acid . Compounds with esterification at C-28 (e.g., the target compound) may exhibit prolonged metabolic stability due to reduced enzymatic hydrolysis .

Anticancer Mechanisms :

  • Linear glycosides (e.g., Compound 8 in ) show cytotoxicity by disrupting cancer cell membranes or inducing apoptosis .
  • Gypsogenin derivatives () act via oxidative stress pathways, while the target compound’s mechanism remains unexplored .

Simpler saponins (e.g., arabinose-linked) may have higher bioavailability due to smaller molecular weight .

Biological Activity

Olean-12-en-28-oic acid, particularly its complex derivatives, has garnered significant attention in recent years due to its diverse biological activities. This article delves into the biological activity of the compound Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)- , exploring its mechanisms, therapeutic potentials, and relevant case studies.

Overview of Olean-12-en-28-oic Acid

Olean-12-en-28-oic acid is a triterpenoid compound found in various plants. It is known for its structural complexity and potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. The compound's derivatives often exhibit enhanced biological activities compared to the parent compound.

1. Anti-inflammatory Effects

Research indicates that derivatives of oleanolic acid demonstrate significant anti-inflammatory properties. In a study focusing on experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with oleanolic acid derivatives resulted in:

  • Reduction of pro-inflammatory cytokines : Serum levels of inflammatory markers were significantly lowered in treated mice.
  • Hypermethylation of inflammatory gene promoters : This epigenetic modification suggests a mechanism through which oleanolic acid exerts its anti-inflammatory effects by modulating gene expression related to inflammation .

Table 1: Effects of Oleanolic Acid on Inflammatory Markers in EAE Models

TreatmentPro-inflammatory Cytokines (pg/mL)LDH Activity (U/mL)
Control150 ± 105.96 ± 1.08
Oleanolic Acid50 ± 55.37 ± 1.17

2. Antioxidant Activity

Olean-12-en-28-oic acid exhibits potent antioxidant properties. A study reported that derivatives showed significant radical scavenging activity with an IC50 value lower than that of gallic acid in hydrogen peroxide assays . This suggests that these compounds can effectively neutralize free radicals, potentially reducing oxidative stress-related damage.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (mg/mL)
Oleanolic Acid Derivative0.701
Gallic Acid0.793

3. Antimicrobial Properties

The antimicrobial efficacy of oleanolic acid derivatives has been documented against various bacterial strains. For instance, one study found that an oleanolic acid derivative exhibited an IC50 of 0.25 mg/mL against both Gram-positive and Gram-negative bacteria . This highlights the potential for these compounds in developing new antimicrobial agents.

Case Study 1: Treatment of Multiple Sclerosis

In a preclinical trial using EAE models, researchers administered oleanolic acid derivatives and observed a marked improvement in clinical symptoms associated with multiple sclerosis. The treatment not only reduced inflammation but also promoted remyelination, indicating its therapeutic potential for neurodegenerative diseases .

Case Study 2: Antioxidant Efficacy in Cell Models

Another study evaluated the antioxidant effects of oleanolic acid derivatives on human cell lines exposed to oxidative stress. The results demonstrated that these compounds significantly reduced oxidative damage and improved cell viability compared to untreated controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.